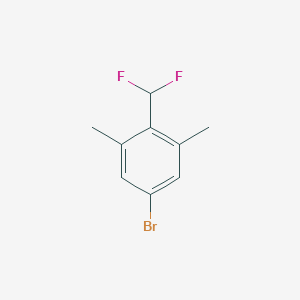

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene” is a brominated, fluorinated, and methylated benzene derivative. It has a bromine atom at the 5th position, two fluorine atoms attached to a methyl group at the 2nd position, and two methyl groups at the 1st and 3rd positions of the benzene ring .

Molecular Structure Analysis

The compound has a benzene ring as its core structure, with various substituents at different positions. The presence of halogens (bromine and fluorine) and methyl groups would affect the electron distribution and reactivity of the molecule .Chemical Reactions Analysis

As a halogenated and methylated benzene derivative, this compound could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens might increase its density and boiling point compared to benzene. The methyl groups might increase its hydrophobicity .Scientific Research Applications

Molecular Structure and Crystal Analysis

The structural analysis and crystallography of compounds related to 5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene reveal intricate molecular interactions. For instance, a study on related methyl dimethylbenzoates and bromomethyl phenyl acetates highlighted the formation of molecular dimers and two-dimensional aggregates facilitated by bromine atoms through Br⋯Br bonds. This detailed structural insight underscores the significance of halogen interactions in molecular architecture and potential applications in designing new materials with specific properties (Ebersbach, Seichter, & Mazik, 2022).

Synthetic Chemistry and Material Science

The synthetic versatility of compounds bearing bromo and difluoromethyl groups, akin to this compound, is a cornerstone in material science and organic synthesis. The regioselective bromination and subsequent conversion of dimethylbenzene derivatives into sulfur-functionalized benzoquinones exemplify the utility of these compounds in synthesizing novel organic materials with potential applications in electronics, catalysis, and as intermediates in pharmaceuticals (Aitken, Jethwa, Richardson, & Slawin, 2016).

Polymers and Advanced Materials

The self-condensation of related bromomethyl derivatives to form hyperbranched polyethers with significant molecular weights demonstrates the role of such compounds in polymer science. These polymers, characterized by a plethora of functional groups, offer a platform for further functionalization, thereby tailoring their physical, chemical, and mechanical properties for specific applications. This illustrates the compounds' contributions towards the development of novel polymeric materials with enhanced performance and functionality (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organometallic Synthesis

The preparation and manipulation of organometallic intermediates derived from bromo and difluoromethyl benzene derivatives highlight their importance in organometallic chemistry. Such compounds serve as precursors for the synthesis of a variety of complex molecules through cross-coupling reactions, showcasing their utility in constructing carbon-carbon and carbon-heteroatom bonds. This ability to form diverse molecular frameworks underpins their value in synthetic chemistry, facilitating the synthesis of complex organic molecules (Porwisiak & Schlosser, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-(difluoromethyl)-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNHVTUEAQFBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2592934.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)